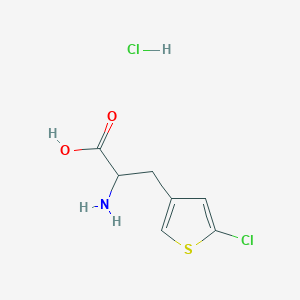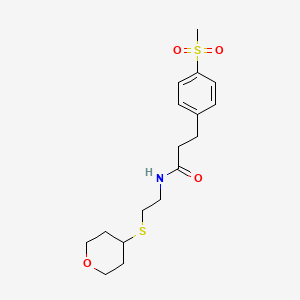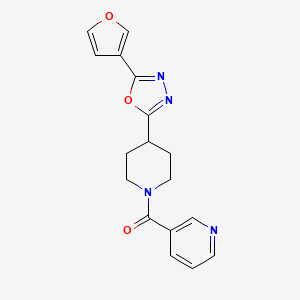
2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For a similar compound, “2-amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid hydrochloride”, the InChI code is "1S/C7H7Cl2NO2S.ClH/c8-5-2-3(6(9)13-5)1-4(10)7(11)12;/h2,4H,1,10H2,(H,11,12);1H" .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its structure. For a similar compound, “2-amino-3-(2-chlorothiophen-3-yl)propanoic acid hydrochloride”, the molecular weight is 242.13 .Scientific Research Applications
1. Synthesis and Anticancer Activity
- Synthesis and DNA Binding Studies : A novel alanine-based amino acid, similar to 2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid; hydrochloride, was used as a scaffold for synthesizing new platinum complexes. These complexes showed moderate cytotoxic activity on cancer cells and marked ability to bind DNA sequences, suggesting potential in anticancer applications (Riccardi et al., 2019).
2. Fluorescence Derivatisation for Biological Assays
- Development of Fluorescent Derivatising Reagents : Research on derivatisation of amino acids, including compounds structurally similar to 2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid; hydrochloride, led to the creation of strongly fluorescent amino acid derivatives. These derivatives are useful in biological assays due to their strong fluorescence and good quantum yields (Frade et al., 2007).
3. Modification of Hydrogels for Medical Applications
- Functional Modification of Hydrogels : Amine compounds, including 2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid; hydrochloride, were used to modify poly vinyl alcohol/acrylic acid hydrogels. These modified hydrogels exhibited increased swelling and thermal stability, with promising biological activities against various bacteria and fungi. Such hydrogels have potential medical applications (Aly & El-Mohdy, 2015).
4. Synthesis of Novel Antioxidant Agents
- Catalytic Synthesis of Antioxidant Derivatives : A series of novel compounds, structurally related to 2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid; hydrochloride, were synthesized and evaluated for their antioxidant properties. These compounds showed potential as antioxidants in in vitro studies, which could be significant for developing new antioxidant agents (Prabakaran et al., 2021).
Safety and Hazards
The safety and hazards of a compound depend on its properties. For a similar compound, “2-amino-3-(2-chlorothiophen-3-yl)propanoic acid hydrochloride”, the hazard statements include H303, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-amino-3-(5-chlorothiophen-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S.ClH/c8-6-2-4(3-12-6)1-5(9)7(10)11;/h2-3,5H,1,9H2,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMULFGILYUWKNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CC(C(=O)O)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid;hydrochloride | |
CAS RN |
2260931-75-5 |
Source


|
| Record name | 2-amino-3-(5-chlorothiophen-3-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2412435.png)
![Ethyl 5-[(4-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2412436.png)



![3-(3,5-dimethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-4-yl)propanoic acid](/img/structure/B2412441.png)
![3-(3-chlorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412442.png)


![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-ethylsulfonylbenzamide](/img/structure/B2412450.png)
